(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate
Overview
Description
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(3-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
(S)-(-)-1-(3-Methoxyphenyl)ethylamine+Phosgene→(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents offer better handling and reduced toxicity compared to phosgene.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding amine and carbon dioxide.
Substitution Reactions: Can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of chiral urea derivatives, which are important in drug development.
Materials Science: Employed in the preparation of polymers and coatings with specific properties.
Biological Studies: Utilized as a reagent for modifying biomolecules and studying enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and carbamates, which are important in various chemical and biological processes.
Comparison with Similar Compounds
3-Methoxyphenyl isocyanate: Lacks the chiral center present in (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate.
2-Methoxyphenyl isocyanate: Has the methoxy group in a different position on the phenyl ring, leading to different reactivity and properties.
4-Methoxyphenyl isocyanate: Similar to 2-Methoxyphenyl isocyanate but with the methoxy group in the para position.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes.
Properties
IUPAC Name |
1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426981 | |
Record name | AG-G-96615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-08-1 | |
Record name | AG-G-96615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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